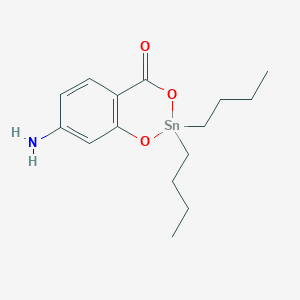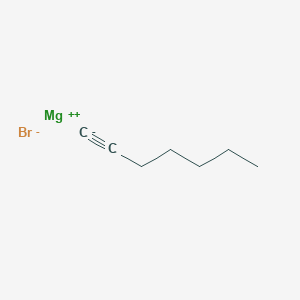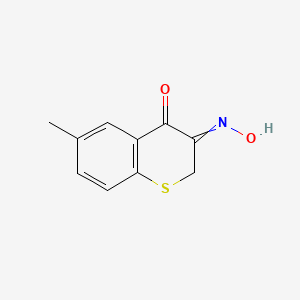![molecular formula C10H16OS2 B14593094 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one CAS No. 61364-92-9](/img/structure/B14593094.png)
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C10H14OS2 and a molecular weight of 214.353 g/mol . This compound is characterized by its unique spiro structure, which includes two sulfur atoms and a ketone functional group. The spiro structure is a bicyclic system where two rings are connected through a single atom, in this case, a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with sulfur dichloride, followed by cyclization to form the spiro compound . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted spiro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. The sulfur atoms in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-phenyl-2-oxa-6,10-dithiaspiro[4.5]decane: Similar spiro structure with an oxygen atom instead of a ketone group.
2,3-Diethyl-6,10-dithiaspiro[4.5]decan-1-one: Similar structure with ethyl groups instead of methyl groups.
7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one: Contains oxygen atoms in the spiro structure.
Uniqueness
2,3-Dimethyl-6,10-dithiaspiro[4.5]decan-1-one is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of features allows for distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
61364-92-9 |
|---|---|
Formule moléculaire |
C10H16OS2 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
2,3-dimethyl-6,10-dithiaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C10H16OS2/c1-7-6-10(9(11)8(7)2)12-4-3-5-13-10/h7-8H,3-6H2,1-2H3 |
Clé InChI |
AYTOLXOEXWZQPA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2(C(=O)C1C)SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)

![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)


![4-{[Benzyl(ethenyl)methylsilyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14593047.png)
![N-(4-Fluorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14593049.png)


![3-{3-[Dibutyl(methyl)silyl]propoxy}-2-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14593062.png)

![3,3-Dichloro-4-[5-nitro-2-(pyrrolidin-1-yl)phenyl]-1-phenylazetidin-2-one](/img/structure/B14593066.png)

